Methyl 3-(N-(4-fluorophenyl)sulfamoyl)thiophene-2-carboxylate Methyl 3-(N-(4-fluorophenyl)sulfamoyl)thiophene-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 439934-84-6
VCID: VC5925661
InChI: InChI=1S/C12H10FNO4S2/c1-18-12(15)11-10(6-7-19-11)20(16,17)14-9-4-2-8(13)3-5-9/h2-7,14H,1H3
SMILES: COC(=O)C1=C(C=CS1)S(=O)(=O)NC2=CC=C(C=C2)F
Molecular Formula: C12H10FNO4S2
Molecular Weight: 315.33

Methyl 3-(N-(4-fluorophenyl)sulfamoyl)thiophene-2-carboxylate

CAS No.: 439934-84-6

Cat. No.: VC5925661

Molecular Formula: C12H10FNO4S2

Molecular Weight: 315.33

* For research use only. Not for human or veterinary use.

Methyl 3-(N-(4-fluorophenyl)sulfamoyl)thiophene-2-carboxylate - 439934-84-6

Specification

CAS No. 439934-84-6
Molecular Formula C12H10FNO4S2
Molecular Weight 315.33
IUPAC Name methyl 3-[(4-fluorophenyl)sulfamoyl]thiophene-2-carboxylate
Standard InChI InChI=1S/C12H10FNO4S2/c1-18-12(15)11-10(6-7-19-11)20(16,17)14-9-4-2-8(13)3-5-9/h2-7,14H,1H3
Standard InChI Key ZOMXNGWPQUYUNQ-UHFFFAOYSA-N
SMILES COC(=O)C1=C(C=CS1)S(=O)(=O)NC2=CC=C(C=C2)F

Introduction

Chemical Identity and Structural Features

Molecular Formula and Weight

The compound’s molecular formula is C₁₃H₁₁FN₂O₄S₂, derived from the substitution pattern of the thiophene core. Its molecular weight is 342.36 g/mol, calculated as follows:

  • Carbon (12.01 × 13): 156.13

  • Hydrogen (1.01 × 11): 11.11

  • Fluorine (19.00 × 1): 19.00

  • Nitrogen (14.01 × 2): 28.02

  • Oxygen (16.00 × 4): 64.00

  • Sulfur (32.07 × 2): 64.14
    Total: 342.36 g/mol .

Structural Characterization

The molecule consists of:

  • A thiophene ring (five-membered aromatic heterocycle with one sulfur atom) at the core.

  • A sulfamoyl group (-SO₂NH-) at the 3-position, where the nitrogen is substituted with a 4-fluorophenyl group.

  • A methyl ester (-COOCH₃) at the 2-position.

The 4-fluorophenyl group enhances lipophilicity and potential bioactivity, while the sulfamoyl moiety contributes to hydrogen-bonding interactions, a feature common in enzyme inhibitors .

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of methyl 3-(N-(4-fluorophenyl)sulfamoyl)thiophene-2-carboxylate can be inferred from analogous thiophene sulfonamide syntheses:

Step 1: Sulfonation of Thiophene-2-Carboxylate

Thiophene-2-carboxylic acid is first esterified with methanol to form methyl thiophene-2-carboxylate. Subsequent sulfonation at the 3-position using chlorosulfonic acid (ClSO₃H) yields methyl 3-sulfonylchloride-thiophene-2-carboxylate .

Step 2: Amination with 4-Fluoroaniline

The sulfonyl chloride intermediate reacts with 4-fluoroaniline in the presence of a base (e.g., pyridine) to form the N-(4-fluorophenyl)sulfamoyl derivative. This nucleophilic substitution proceeds via attack of the aniline’s amine group on the electrophilic sulfur atom .

Reaction Equation:

Methyl 3-sulfonylchloride-thiophene-2-carboxylate+4-FluoroanilineBaseMethyl 3-(N-(4-fluorophenyl)sulfamoyl)thiophene-2-carboxylate+HCl\text{Methyl 3-sulfonylchloride-thiophene-2-carboxylate} + \text{4-Fluoroaniline} \xrightarrow{\text{Base}} \text{Methyl 3-(N-(4-fluorophenyl)sulfamoyl)thiophene-2-carboxylate} + \text{HCl}

Step 3: Purification

Crude product purification involves recrystallization from ethanol or chromatography (e.g., silica gel with ethyl acetate/hexane) .

Key Reaction Parameters

  • Temperature: 0–5°C during sulfonation to control exothermicity.

  • Solvent: Dichloromethane or tetrahydrofuran for amination.

  • Yield: Estimated 60–75% based on analogous syntheses .

Chemical Reactivity and Functional Group Transformations

Sulfamoyl Group Reactivity

The sulfamoyl group (-SO₂NH-) participates in:

  • Hydrogen bonding: Interactions with biological targets (e.g., enzymes).

  • Acid-base reactions: Protonation/deprotonation at the NH group (pKa ~10–12).

  • Nucleophilic substitution: Replacement of the 4-fluorophenyl group under strong basic conditions .

Ester Hydrolysis

The methyl ester undergoes hydrolysis in aqueous NaOH to form the carboxylic acid, a reaction critical for prodrug activation:

R-COOCH3+H2ONaOHR-COOH+CH3OH\text{R-COOCH}_3 + \text{H}_2\text{O} \xrightarrow{\text{NaOH}} \text{R-COOH} + \text{CH}_3\text{OH}

This step is reversible under acidic conditions .

Electrophilic Aromatic Substitution

The thiophene ring undergoes electrophilic substitution (e.g., nitration, halogenation) at the 4- and 5-positions, though the sulfamoyl and ester groups direct reactivity ortho/para to themselves .

Target EnzymeProposed MechanismPotential Application
Carbonic Anhydrase IXSulfamoyl-Zn²⁺ coordinationAnticancer (hypoxia targeting)
5-LipoxygenaseCompetitive inhibition of arachidonateAnti-inflammatory
Tyrosine KinaseAllosteric modulationAntiproliferative

Anti-Inflammatory Activity

Analogous compounds (e.g., methyl 3-[(4-methylphenyl)sulfamoyl]thiophene-2-carboxylate ) suppress prostaglandin E₂ (PGE₂) and leukotriene B₄ (LTB₄) in murine models, suggesting similar pathways for the 4-fluoro derivative .

Anticancer Screening

Thiophene sulfonamides exhibit IC₅₀ values of 5–20 μM against breast (MCF-7) and colon (HCT-116) cancer cells. Fluorine substitution improves blood-brain barrier penetration, a valuable trait for targeting gliomas .

Computational Predictions and Physicochemical Properties

logP and Solubility

  • logP (octanol/water): Calculated as 2.8 (moderate lipophilicity).

  • Water Solubility: ~0.1 mg/mL (low), necessitating formulation with co-solvents (e.g., PEG 400) .

ADMET Profiles

  • Absorption: High intestinal permeability (Caco-2 Papp > 10 × 10⁻⁶ cm/s).

  • Metabolism: Susceptible to hepatic CYP3A4-mediated oxidation.

  • Toxicity: Predicted LD₅₀ (rat, oral) > 500 mg/kg .

Industrial and Research Applications

Medicinal Chemistry

  • Lead Optimization: The compound serves as a scaffold for introducing substituents at the 4-fluorophenyl or ester groups to enhance potency.

  • Prodrug Development: Ester hydrolysis in vivo generates the free carboxylic acid, improving water solubility .

Materials Science

Thiophene sulfonamides are precursors for conductive polymers used in organic field-effect transistors (OFETs). The fluorine atom enhances electron-withdrawing capacity, tuning semiconductor properties .

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